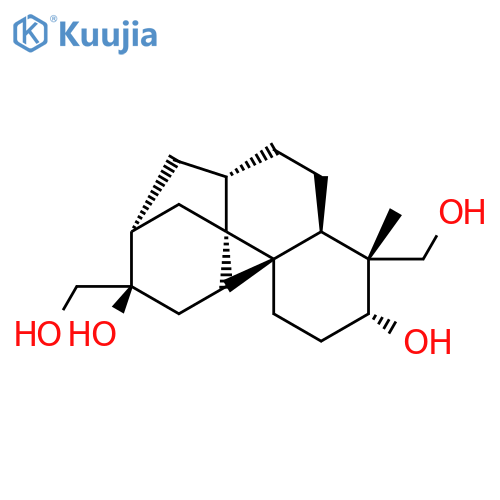Cas no 38966-21-1 (Aphidicolin)

Aphidicolin structure
商品名:Aphidicolin
Aphidicolin 化学的及び物理的性質
名前と識別子
-
- (+)-Aphidicolin
- (+)-Aphidicolin (NSC234714, BRN4689958, ICI69653 )
- ALLOPHYCOCYANIN
- Aphidicolin
- 9-dimethanol,tetradecahydro-3,9-11a-methano-11ah-cyclohepta(a)naphthalene-4
- APC
- Apchidicolin
- Aphidicholin
- Aphidicolin from Nigrospora sphaerica
- aphidocolin
- ICI 69653
- NSC 234714
- NSC234714
- MLS000069677
- 192TJ6PP19
- SMR000058538
- 8,11
- Opera_ID_1321
- HMS3402H20
- (+/-)-Aphidicolin
- KBio2_002726
- 6,13-di(hydroxymethyl)-2,6-dimethyl-(1S,2S,5R,6R,7R,10S,12R,13R)-tetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol(Aphidicolin)
- KBio3_000316
- CBiol_001873
- 6,13-di(hydroxymethyl)-2,6-dimethyl-(1S,2S,5R,6R,7R,10S,12R,13R)-tetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol (Aphidicolin)
- (1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
- (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-Tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-8,11a-methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol
- 2ZE
- 9,15-CYCLO-C,18-DINOR-14,15-SECOANDROSTANE-4,17-DIMETHANOL, 3,17-DIHYDROXY-4-METHYL-, (3.ALPHA.,4.ALPHA.,5.ALPHA.,17.ALPHA.)-
- BSPBio_001438
- SCHEMBL183956
- (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthale
- AKOS027470273
- Aphidicolin - CAS 38966-21-1
- SMP1_000025
- Bio1_000648
- ACon0_000080
- HMS1361H20
- HY-N6733
- CCG-208640
- 6B3F8QW8TU
- Bio1_001137
- 69926-98-3
- Rel-(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
- UNII-6B3F8QW8TU
- MFCD00083214
- Aphidicolin from Nigrospora sphaerica, >=98% (HPLC), powder
- HB3690
- CCRIS 1783
- Bio2_000158
- HMS1791H20
- 9,15-Cyclo-C,18-dinor-14,15-secoandrostane-4,17-dimethanol, 3,17-dihydroxy-4-methyl-, (3alpha,4alpha,5alpha,17alpha)-
- KBio2_005294
- 8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3S,4R,4aR,6aS,8R,9R,11aS,11bS)-
- AT25347
- 8,11a-Methano-11ah-cyclohepta(a)naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-rel-
- ACon1_000511
- 4B15B386-8738-48FE-80DB-5BA3406098DD
- Bio2_000638
- Aphidicolin, analytical standard
- 8,11a-Methano-11aH-cyclohepta(a)naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R-(3-alpha,4-alpha,4a-alpha,6a-beta,8-beta,9-beta,11a-beta,11b-beta))-
- APHIDICOLIN [MI]
- NCGC00023142-05
- Aphidicolin, (+/-)-
- 6,13-di(hydroxymethyl)-2,6-dimethyl-(1S,2S,5R,6R,7R)-tetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
- KBioGR_000158
- NSC-234714
- 38966-21-1
- DTXSID5036711
- 8,11A-METHANO-11AH-CYCLOHEPTA(A)NAPHTHALENE-4,9-DIMETHANOL, TETRADECAHYDRO-3,9-DIHYDROXY-4,11B-DIMETHYL-, (3R,4R,4AR,6AS,8R,9R,11AS,11BS)-
- Q27453425
- bis(hydroxymethyl)-dimethyl-[?]diol
- NCGC00023142-04
- CHEBI:2766
- UNII-192TJ6PP19
- CS-0033151
- NCGC00023142-06
- BA162709
- KBio2_000158
- (1S,2S,5R,6R,7R,10S,12R,13R)-6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.0[1,10].0[2,7]]hexadecane-5,13-diol
- Bio1_000159
- BDBM50090910
- (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
- HMS1989H20
- ICI-69653
- (3alpha,4alpha,5alpha,17alpha)-3,17-dihydroxy-4-methyl-9,15-cyclo-C,18-dinor-14,15-secoandrostane-4,17-dimethanol
- KBioSS_000158
- CHEMBL29711
- BCBcMAP01_000163
- ne-3,9-diol
- IDI1_033908
- 3alpha,16,17,18-tetrahydroxyaphidicolone
- C20H34O4
- BRN 4689958
- KBio3_000315
- cid_457964
- A-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-
- MEGxm0_000277
- NCGC00023142-03
- DTXSID80860563
- FT-0622444
- 6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
- 8,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R-(3.alpha., 4.alpha.,4a.alpha.,6a.beta.,8.beta.,9.beta.,11a.beta.,11b.beta.))-
- AS-75222
- AKOS030242058
- (3-alpha,4-alpha,5-alpha,17-alpha)-3,17-Dihydroxy-4-methyl-9,15-cyclo-C,18-dinor-14,15-secoandrostane-4,17-dimethanol
- NS00011827
- 6,13-BIS(HYDROXYMETHYL)-2,6-DIMETHYLTETRACYCLO[10.3.1.0(1),(1)?.0(2),?]HEXADECANE-5,13-DIOL
- CHEMBL2006768
- 4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
- MLSMR
- Aphidicolane-3alpha,16,17,18-tetraol
- BRD-K85140930-001-12-7
- (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthale ne-3,9-diol
- DA-59422
- NOFOAYPPHIUXJR-APNQCZIXSA-N
-
- MDL: MFCD00083214
- インチ: 1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1
- InChIKey: NOFOAYPPHIUXJR-APNQCZIXSA-N
- ほほえんだ: O([H])[C@]1(C([H])([H])O[H])C([H])([H])C([H])([H])[C@]23C([H])([H])[C@@]1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])[C@@]1([H])[C@](C([H])([H])[H])(C([H])([H])O[H])[C@@]([H])(C([H])([H])C([H])([H])[C@]31C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 338.24600
- どういたいしつりょう: 338.24571
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 524
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 80.9
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色結晶
- 密度みつど: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 227-233 ºC (ethyl acetate )
- ふってん: 394.61°C (rough estimate)
- フラッシュポイント: 87℃
- 屈折率: 1.4434 (estimate)
- ようかいど: Insuluble (4.7E-3 g/L) (25 ºC),
- すいようせい: Soluble in DMSO or methanol. Insoluble in water. Store solutions at -20°
- PSA: 80.92000
- LogP: 2.08580
- マーカー: 13,734
- ようかいせい: まだ確定していません。
- ひせんこうど: D27 +12° (c = 1 in methanol)
- かんど: 光に敏感
Aphidicolin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:3
- セキュリティの説明: S22-S24
- 福カードFコード:10-21
- RTECS番号:PB9185000
- ちょぞうじょうけん:2-8°C
Aphidicolin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 190303-5MG |
Aphidicolin, 98%, from Nigrospora oryzae |
38966-21-1 | 98% | 5MG |
¥ 4388 | 2022-04-26 | |
| BioAustralis | BIA-A1217-1 mg |
Aphidicolin |
38966-21-1 | >95%byHPLC | 1mg |
$146.00 | 2023-08-11 | |
| eNovation Chemicals LLC | D964165-0.001g |
8,11-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)- |
38966-21-1 | 98% | 0.001g |
$290 | 2023-09-02 | |
| eNovation Chemicals LLC | D964165-0.005g |
8,11-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)- |
38966-21-1 | 98% | 0.005g |
$785 | 2023-09-02 | |
| Apollo Scientific | BIA4316-1mg |
Aphidicolin from Nigrospora sphaerica |
38966-21-1 | 1mg |
£72.00 | 2025-02-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A85670-1mg |
APHIDICOLIN |
38966-21-1 | 98% | 1mg |
¥1117.0 | 2021-09-10 | |
| Apollo Scientific | BIA4316-5mg |
Aphidicolin from Nigrospora sphaerica |
38966-21-1 | 5mg |
£270.00 | 2025-02-19 | ||
| TRC | A726260-10mg |
(+)-Aphidicolin |
38966-21-1 | 10mg |
$ 1697.00 | 2023-04-19 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5976-25mg |
(+)-Aphidicolin |
38966-21-1 | 98% | 25mg |
¥10024.00 | 2023-09-10 | |
| TRC | A726260-5mg |
(+)-Aphidicolin |
38966-21-1 | 5mg |
$ 934.00 | 2023-04-19 |
Aphidicolin 関連文献
-
1. Studies in terpenoid biosynthesis. Part 38. The role of an 16β,17-epoxyaphidicolane in the minor biosynthetic pathway leading to aphidicolinMark J. Ackland,John F. Gordon,James R. Hanson,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1988 2009
-
2. Studies in terpenoid biosynthesis. Part 35. Biosynthetic sequences leading to the diterpenoid aphidicolin in Cephalosporium aphidicolaMark J. Ackland,John F. Gordon,James R. Hanson,Boon Leng Yeoh,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1988 1477
-
3. Studies in terpenoid biosynthesis. Part 30. The acetate and mevalonate labelling patterns of the diterpenoid, aphidicolinMark J. Ackland,James R. Hanson,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1984 2751
-
4. Aphidicolin synthetic studies: a stereocontrolled end gameCarmelo J. Rizzo,Amos B. Smith J. Chem. Soc. Perkin Trans. 1 1991 969
-
5. Oxidation of aphidicolin and its conversion into 19-noraphidicolan-16β-olJohn F. Gordon,James R. Hanson,Andrew G. Jarvis,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1992 3019
38966-21-1 (Aphidicolin) 関連製品
- 1253-84-5(Cholestane-3,5,6-triol,(3b,5a,6b)-)
- 77-53-2(Cedrol)
- 18368-91-7(2-ETHYLFENCHOL)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:38966-21-1)Aphidicolin

清らかである:99%
はかる:5mg
価格 ($):507.0